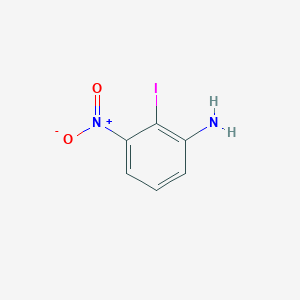

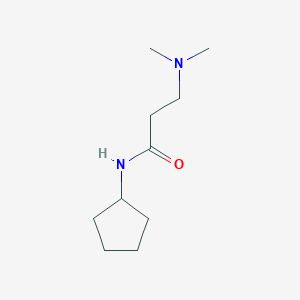

N-Cyclopentyl-3-(dimethylamino)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Cyclopentyl-3-(dimethylamino)propanamide is a compound that has been studied in various contexts, including its pharmacokinetics, chemical synthesis, and molecular structure analysis. The compound and its derivatives have been of interest in the field of medicinal chemistry due to their potential therapeutic applications.

Synthesis Analysis

The synthesis of this compound derivatives has been explored in several studies. For instance, the transformation of N,N-dimethylformamide to a cyano group via palladium-catalyzed C-H functionalization has been described, which is a method that could potentially be applied to the synthesis of related compounds . Additionally, the synthesis of related structures has been achieved through the amination of halogenated hydrocarbons, as demonstrated in the production of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been investigated using various spectroscopic and computational techniques. For example, the conformational behavior and vibrational wave numbers of N,N-Dimethyl-3-(10H-phenothiazin-10-yl)-1-propanamine were analyzed using density functional quantum chemical calculations . The crystal structure of a related compound was determined by X-ray diffraction, revealing the dihedral angle between substituted quinolyl and phenyl groups .

Chemical Reactions Analysis

The chemical reactivity of this compound and its analogs has been studied through various reactions. The cyclization of related acetonitriles under phase-transfer conditions has been reported, leading to the formation of chromenes and benzofuranone derivatives . Additionally, the condensation of related thioacetamide with N,N-dimethylformamide dimethyl acetal has been used to synthesize a series of ethyl nicotinates and nicotinonitriles .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been characterized through several analytical methods. Gas chromatography-mass spectrometry has been utilized for the quantitative determination of the compound and its metabolites in serum . The electron capture detection method in gas chromatography has also been employed to analyze the compound and its N-demethyl metabolite . These studies provide insights into the pharmacokinetics and metabolic pathways of the compound.

Aplicaciones Científicas De Investigación

Immunomodulating Properties

N-Cyclopentyl-3-(dimethylamino)propanamide, as part of inosine pranobex, exhibits immunomodulating effects, potentially offering beneficial clinical effects in various diseases and infections. Early studies suggest its antiviral and antitumor activities could be secondary to these immunomodulating properties. Diseases and infections where beneficial effects have been observed include mucocutaneous Herpes simplex infections, subacute sclerosing panencephalitis, genital warts, influenza, zoster, and type B viral hepatitis. Further, its potential benefits have been noted in homosexual men with persistent generalized lymphadenopathy. However, it's important to acknowledge that many of these studies were preliminary and lacked robust design or reporting, indicating a need for more comprehensive research to conclusively determine its efficacy (Campoli-Richards, Sorkin, & Heel, 1986).

Cytoprotective Capabilities

The compound has shown promise in its cytoprotective capabilities, particularly in contexts of cerebrovascular and neurodegenerative diseases. Minocycline, a commonly used antibiotic with a structure including the dimethylamino functional group, demonstrates potential therapeutic applications beyond its antimicrobial effects. It's been discussed for its multifaceted effects on cellular functions, indicating a broad range of clinical properties useful for treating various diseases. These include bacterial infections, cancer, autoimmune disorders, ischemia, and neurodegenerative and psychiatric diseases. Minocycline's potential as a therapeutic agent, especially for its neuroprotective and cytoprotective roles, is subject to ongoing clinical trials (Karachitos et al., 2013).

Immunopotentiation in Cancer Therapy

The use of low-dose cyclophosphamide, an alkylating agent with the dimethylamino moiety, in active specific immunotherapy for cancer demonstrates its potential in immunopotentiation. It has been explored in advanced melanoma and other metastatic cancers, enhancing antitumor immunity by augmenting hypersensitivity responses, increasing antibody production, and potentiating antitumor immunity. This reflects cyclophosphamide's ability to modify immune responses, a crucial consideration in therapeutic cancer vaccines and suggests further investigation into its clinical efficacy and immunopotentiating effects (Bass & Mastrangelo, 1998).

Safety and Hazards

Propiedades

IUPAC Name |

N-cyclopentyl-3-(dimethylamino)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-12(2)8-7-10(13)11-9-5-3-4-6-9/h9H,3-8H2,1-2H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJWTKNYWQUPOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=O)NC1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1481185-87-8 |

Source

|

| Record name | N-cyclopentyl-3-(dimethylamino)propanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2514671.png)

![3-methyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2514673.png)

![N-({imidazo[1,2-a]pyrazin-3-yl}methyl)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2514675.png)

![tert-Butyl 4-[3-(3-methoxyphenyl)ureido]piperidine-1-carboxylate](/img/structure/B2514676.png)

![N-(3,4-dichlorophenyl)[4-hydroxy-6-methyl-2-oxo-1-(oxolan-2-ylmethyl)(3-hydrop yridyl)]carboxamide](/img/structure/B2514677.png)

![1-(4-bromophenyl)-5-(4-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2514679.png)

![(Z)-3-[2-[Acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(3-chloro-4-fluorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2514680.png)